Structural Differentiation via Simultaneous C2-Methyl and C7-Hydroxyl Substitution
2-Methylimidazo[1,2-a]pyridin-7-ol (C8H8N2O, MW 148.16) is structurally distinguished from its closest analogs by the concurrent presence of a methyl group at the 2-position and a hydroxyl group at the 7-position. In contrast, imidazo[1,2-a]pyridine (CAS 274-76-2, C7H6N2, MW 118.14) lacks both substituents, 2-methylimidazo[1,2-a]pyridine (CAS 934-37-2, C8H8N2, MW 132.16) lacks the C7-hydroxyl, and imidazo[1,2-a]pyridin-7-ol (CAS 896139-85-8, C7H6N2O, MW 134.14) lacks the C2-methyl . This dual-substitution pattern is critical for accessing more complex chemical space in medicinal chemistry campaigns [1].
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C8H8N2O, 148.16 g/mol |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine (C7H6N2, 118.14 g/mol); 2-Methylimidazo[1,2-a]pyridine (C8H8N2, 132.16 g/mol); Imidazo[1,2-a]pyridin-7-ol (C7H6N2O, 134.14 g/mol) |
| Quantified Difference | MW increase of +30.02, +16.00, and +14.02 g/mol respectively due to dual substitution |
| Conditions | Calculated from standard atomic weights |
Why This Matters
The specific molecular formula and weight confirm the unique dual-functionalized nature of this compound, which cannot be achieved with any single comparator, enabling distinct synthetic pathways and target interactions.
- [1] Shah D, Patel A. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Arch Pharm (Weinheim). 2026; doi:10.1002/ardp.70214. View Source
